molecular formula C5H11NO2 B1295545 3-(Dimethylamino)propanoic acid CAS No. 6300-04-5

3-(Dimethylamino)propanoic acid

Cat. No. B1295545
CAS RN: 6300-04-5
M. Wt: 117.15 g/mol
InChI Key: JMOXSQYGVIXBBZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanoic acid is a compound that is structurally characterized by the presence of a dimethylamino group attached to a propanoic acid moiety. While the provided papers do not directly discuss 3-(dimethylamino)propanoic acid, they do provide insights into the behavior and properties of structurally related compounds, which can be informative for understanding the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the reaction products are often confirmed using techniques such as X-ray crystallography, as in the case of the products formed from the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine . Spectral tools such as 1H NMR, 13C NMR, and FTIR studies are also employed to elucidate the structures of synthesized compounds, as seen in the study of the 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye .

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group can vary significantly depending on the reaction conditions and the presence of other functional groups. For example, the chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards phosphorus reagents leads to the formation of various products, including diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions is another example of the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical properties such as density and thermal behavior of dimethylamino-containing compounds are influenced by their chemical structure. The densities of unloaded and CO2-loaded 3-dimethylamino-1-propanol solutions have been measured, and the data were modeled to understand the behavior of these solutions . Thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was conducted using TG-DTA to study its thermal stability . Additionally, the equilibrium CO2 solubility in aqueous 3-dimethylamino-1-propanol solution has been investigated, providing insights into the thermodynamic behavior of these types of compounds .

Scientific Research Applications

1. Thermal Imaging Applications

The use of 3-(dimethylamino)propanoic acid in thermal imaging is highlighted in a study by Li An et al. (2015). They synthesized a water-soluble resin with tertiary amine oxide side substituents using 3-(dimethylamino)propanoic acid. This resin showed unique thermal behaviors and thermo-induced solubility change, making it suitable for chemical-free thermal laser imaging applications (Li An, B. Yu, J. Pu, & Zhongxiao Li, 2015).

2. Study of Physical Properties in Acidic Gases Separation Processes

A. Blanco et al. (2017) explored the physical properties of aqueous solutions of 3-(dimethylamino)propanoic acid for potential use in acidic gases separation processes. The study provided valuable insights into the suitability of this compound in operations controlled by mass transfer (A. Blanco, A. García-Abuín, D. Gómez‐Díaz, & J. Navaza, 2017).

3. Synthesis of Water-Soluble Phenolic Resin

Liang Zhong-xiao (2008) reported on the synthesis of a novel water-soluble phenolic resin using 3-(dimethylamino)propanoic acid. The study revealed that this resin had excellent film-forming properties, suggesting potential applications in specialized coatings and adhesives (Liang Zhong-xiao, 2008).

4. High-Performance Anion Exchange Membranes

M. I. Khan et al. (2021) utilized 3-(dimethylamino)propanoic acid in the preparation of anion exchange membranes for acid recovery. These membranes exhibited outstanding thermal, chemical, and mechanical stability, highlighting the potential of 3-(dimethylamino)propanoic acid in membrane technology for environmental applications (M. I. Khan, Jinzhan Su, & Liejin Guo, 2021).

5. Genetically Encoded Fluorescent Amino Acid

In the field of protein studies, D. Summerer et al. (2006) demonstrated the incorporation of a fluorescent amino acid, dansylalanine, which contains 3-(dimethylamino)propanoic acid, into proteins. This application opens up possibilities for detailed biochemical and cellular studies of protein structure and function (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, & P. Schultz, 2006).

Safety And Hazards

The compound is considered an irritant . It’s recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Future Directions

The compound has been used in the synthesis of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain . This resin could potentially be used in chemical-free thermal laser imaging applications .

properties

IUPAC Name

3-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOXSQYGVIXBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286407
Record name 3-(dimethylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propanoic acid

CAS RN

6300-04-5
Record name 3-(Dimethylamino)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6300-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6300-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153
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Record name 6300-04-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dimethylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
R Andruszkiewicz, A Walkowiak - Organic Preparations and …, 2001 - Taylor & Francis
Mp was determined on a Boetius heating block and is uncorrected. Reactions were monitored and the products checked on silica gel plates (DC Alufolien Kieselgel 60, Merck) in the …
Number of citations: 9 www.tandfonline.com
AM Sargeson, AC Willis - Journal of the Chemical Society, Dalton …, 1999 - pubs.rsc.org
Efficient syntheses of chiral Co(III) complexes with 2,3-diaminopropanoic acid (A2pr) have been developed. In these complexes, the amino acid zwitterion [A2pr(H+)O–] is bound …
Number of citations: 10 pubs.rsc.org
L An, B Yu, J Pu, Z Li - Polymer Bulletin, 2016 - Springer
This paper was focused on the synthesis and properties of a water-soluble resin having tertiary amine oxide side substituents. First, 3-(dimethylamino)propanoic acid was synthesized …
Number of citations: 3 link.springer.com
Y Li, Y Zhou, B Qi, T Gong, X Sun, Y Fu… - Molecular …, 2014 - ACS Publications
Parkinson’s disease (PD) has become one of the most deadly diseases due to a lack of effective treatment. Herein, N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide (…
Number of citations: 25 pubs.acs.org
J Zhao, DK Posa, V Kumar, D Hoetker, A Kumar… - Amino acids, 2019 - Springer
Endogenous histidyl dipeptides such as carnosine (β-alanine-l-histidine) form conjugates with lipid peroxidation products such as 4-hydroxy-trans-2-nonenal (HNE and acrolein), …
Number of citations: 58 link.springer.com
F Fujisaki, M Oishi, K Sumoto - Chemical and pharmaceutical …, 2007 - jstage.jst.go.jp
The preparation of amide derivatives (4) by N-acylation of unprotected a-amino acids is easily achieved via readily available benzotriazolyl carboxylates (2a—d) or succinimidyl …
Number of citations: 17 www.jstage.jst.go.jp
JP Dubois, W Küng, W Theobald, B Wirz - Clinical chemistry, 1976 - academic.oup.com
To quantitatively determine tricyclic antidepressant agents, we used a combined gas chromatograph/mass spectrometer system, and deuterium-labeled internal standards. Recovery …
Number of citations: 51 academic.oup.com
AJ McShane, Y Shen, MJ Castillo… - Journal of The American …, 2014 - ACS Publications
Direct reductive methylation of peptides is a common method for quantitative proteomics. It is an active derivatization technique; with participation of the dimethylamino group, the …
Number of citations: 2 pubs.acs.org
G Tianlin, M Xia, N Ding, Z Pan - pstorage-acs-6854636.s3 …
A suspension of 3-(trifluoromethyl) benzoic acid (0.500 g, 2.63 mmol) in 5 mL SOCl2 was heated to reflux for 1 h. Then, the reaction was cooled to room temperature and diluted with 15 …
V Polic, K Auclair - Bioorganic & medicinal chemistry, 2014 - Elsevier
P450 enzymes (P450s) are well known for their ability to oxidize unactivated Csingle bondH bonds with high regio- and stereoselectivity. Hence, there is emerging interest in exploiting …
Number of citations: 30 www.sciencedirect.com

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